molecular formula C8H9NO3S B1301620 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone CAS No. 27302-94-9

2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone

Cat. No.: B1301620
CAS No.: 27302-94-9
M. Wt: 199.23 g/mol
InChI Key: FKRAJFAPFLYOPG-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone is an organic compound with a molecular formula of C8H9NO3S It is characterized by the presence of a methylsulfonyl group attached to an ethanone backbone, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone typically involves the reaction of pyridine-4-carboxaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl(pyridin-4-yl)methanone: Similar structure but lacks the methylsulfonyl group.

    (2-chloro-3-(methylsulfonyl)pyridin-4-yl)boronic acid: Contains a boronic acid group instead of the ethanone group.

Uniqueness

2-(Methylsulfonyl)-1-(pyridin-4-yl)ethanone is unique due to the presence of both the methylsulfonyl and ethanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methylsulfonyl-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)6-8(10)7-2-4-9-5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRAJFAPFLYOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371735
Record name 2-(Methanesulfonyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27302-94-9
Record name 2-(Methanesulfonyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)-1-pyridin-3-ylethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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